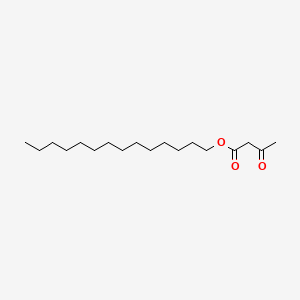

Tetradecyl acetoacetate

Description

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. ucla.edu This structural arrangement confers unique reactivity upon these molecules, making them versatile intermediates in a wide array of organic transformations. fiveable.me The presence of acidic α-hydrogens allows for the formation of enolates, which can act as nucleophiles in various carbon-carbon bond-forming reactions. aklectures.com

Tetradecyl acetoacetate (B1235776), with its 14-carbon alkyl chain, is a prominent member of the long-chain β-keto ester family. The general reactivity of β-keto esters is well-established and includes reactions such as alkylation, hydrolysis, and decarboxylation to form ketones. aklectures.com The Claisen condensation is a classic method for the synthesis of β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. libretexts.org

The chemical properties of tetradecyl acetoacetate are influenced by both its reactive β-keto ester functionality and its long alkyl chain. The latter imparts significant lipophilicity to the molecule, influencing its solubility and potential applications in areas requiring surface activity or miscibility with nonpolar media.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| CAS Number | 33643-26-6 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

Significance in Contemporary Organic Synthesis

The versatility of β-keto esters makes them crucial building blocks in modern organic synthesis. fiveable.me They serve as precursors for a diverse range of molecular architectures, including heterocyclic compounds and complex natural products. The reactivity of the β-keto ester moiety allows for its participation in a variety of named reactions that are fundamental to synthetic organic chemistry.

One such reaction is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) to construct dihydropyridine (B1217469) rings. wikipedia.orgscribd.comorganic-chemistry.org These dihydropyridines can be subsequently oxidized to form substituted pyridines. organic-chemistry.org The use of long-chain β-keto esters like this compound in this synthesis would lead to pyridines with long alkyl substituents, potentially influencing their physical and biological properties.

Another significant transformation involving β-keto esters is the Japp-Klingemann reaction . This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts. wikipedia.orgnumberanalytics.com The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis to produce indoles. wikipedia.org The Japp-Klingemann reaction is a powerful tool for the construction of carbon-nitrogen bonds and the synthesis of various nitrogen-containing heterocycles. nibs.ac.cnsynarchive.com

Furthermore, β-keto esters are key substrates in Michael addition reactions , where an enolate derived from the β-keto ester adds to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a fundamental method for the formation of carbon-carbon bonds in a 1,4-fashion. The long alkyl chain of this compound could influence the stereochemical outcome and reaction kinetics of such additions.

Overview of Key Research Areas Pertaining to Long-Chain Acetoacetate Esters

Research involving long-chain acetoacetate esters like this compound spans several areas of organic and applied chemistry.

One area of focus is their synthesis . Enzymatic transesterification has emerged as a green and efficient method for the preparation of various acetoacetate esters. google.comgoogle.comrsc.org For instance, lipase-catalyzed transesterification of ethyl acetoacetate with long-chain alcohols can produce the corresponding long-chain acetoacetate esters. rsc.org This enzymatic approach offers high selectivity and mild reaction conditions.

The application of these esters as additives and in materials science is another active research area. For example, alkyl acetoacetates have been investigated for their ability to improve the lubricity of diesel fuels. researchgate.net Aluminum tris(tetradecylacetoacetate) has been synthesized and studied as a latent catalyst in the curing of epoxy resins. scientific.net The long alkyl chain in these molecules can impart desirable properties such as increased solubility in nonpolar matrices and surface-active behavior.

Furthermore, long-chain acetoacetate esters are valuable intermediates in the synthesis of complex organic molecules . The reactivity of the β-keto ester group allows for a variety of chemical modifications, while the long alkyl chain can be a key structural element in the target molecule. For example, they can be used in the synthesis of substituted malonates, which are themselves versatile synthetic intermediates. researchgate.net The development of new synthetic methodologies utilizing the unique properties of long-chain β-keto esters continues to be an area of interest for organic chemists.

Properties

CAS No. |

70938-05-5 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

tetradecyl 3-oxobutanoate |

InChI |

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h3-16H2,1-2H3 |

InChI Key |

FUCMCKCYPNPVSS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)CC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CC(=O)C |

Other CAS No. |

70938-05-5 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Tetradecyl Acetoacetate

Electrophilic and Nucleophilic Reactions at the Active Methylene (B1212753) Group

The methylene group (-CH2-) situated between the two carbonyl groups of tetradecyl acetoacetate (B1235776) is particularly reactive due to the electron-withdrawing nature of the adjacent acetyl and ester functionalities. This positioning significantly increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in reactions with various electrophiles.

One of the most significant reactions at the active methylene group is alkylation . In the presence of a suitable base, such as an alkoxide, the enolate of tetradecyl acetoacetate can be generated. This enolate then acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide, in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position. The general scheme for this reaction is as follows:

General Scheme for Alkylation of this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|

This alkylation can be performed sequentially to introduce two different alkyl groups at the active methylene position, further enhancing the synthetic utility of this compound.

Condensation Reactions and Derivative Formation

The nucleophilic character of the enolate derived from this compound allows it to participate in a variety of condensation reactions, leading to the formation of a diverse range of derivatives.

This compound can undergo Aldol-type condensation reactions with aldehydes and ketones. In a crossed Aldol (B89426) reaction, the enolate of this compound can act as the nucleophile, attacking the carbonyl carbon of another carbonyl compound. This reaction is particularly effective when the other carbonyl compound has no α-hydrogens (e.g., benzaldehyde) or when this compound is preferentially converted to its enolate due to its higher acidity compared to a monocarbonyl compound. The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated product.

A related and important condensation is the Knoevenagel condensation , where the active methylene group of this compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) as a catalyst. This reaction typically leads to the formation of a new carbon-carbon double bond after dehydration of the initial adduct.

Representative Aldol-Type Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Base (e.g., NaOH) | β-hydroxy-α-(tetradecyloxycarbonyl)-ketone or α,β-unsaturated ketone |

The enolate of this compound is a soft nucleophile and can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.com In this reaction, the nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound. chemistrysteps.com

General Scheme for Michael Addition of this compound

| Michael Donor | Michael Acceptor | Product |

|---|

The ketone carbonyl group of this compound can react with phenylhydrazine (B124118) and its derivatives to form phenylhydrazones. This reaction is a condensation reaction where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A synthetically important variation of this reaction is the Japp-Klingemann reaction , which allows for the synthesis of hydrazones from β-keto esters like this compound and aryl diazonium salts. In this reaction, the diazonium salt couples with the enolate of the β-keto ester. The resulting intermediate can then undergo hydrolysis and decarboxylation under the reaction conditions to yield a hydrazone. This reaction is a valuable method for the synthesis of indoles via the subsequent Fischer indole (B1671886) synthesis.

The alkylation of the active methylene group of this compound provides a route to compounds that are structurally analogous to substituted malonic esters. By introducing one or two alkyl groups at the α-position, a variety of substituted β-keto esters can be synthesized. These products can then be used in further synthetic transformations. The principles of this approach are similar to the well-established malonic ester synthesis, which is used to prepare substituted carboxylic acids. wikipedia.org

Transesterification Processes and Alkyl Chain Modification

The ester group of this compound can be modified through transesterification. This reaction involves the exchange of the tetradecyl (-C14H29) group with another alkyl group from an alcohol in the presence of an acid or base catalyst. By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. This process allows for the modification of the long alkyl chain of this compound, potentially altering the physical and chemical properties of the molecule.

Transesterification is a reversible reaction, and the choice of catalyst (acidic or basic) and reaction conditions can influence the rate and efficiency of the transformation. This reaction is particularly relevant in the context of biodiesel production, where triglycerides are transesterified with short-chain alcohols. While this compound is not a triglyceride, the fundamental principle of exchanging the alcohol moiety of the ester is the same.

Factors Influencing Transesterification of this compound

| Factor | Influence |

|---|---|

| Catalyst | Acid or base catalysts are typically required to accelerate the reaction. |

| Alcohol | The type and concentration of the alcohol used will determine the new ester formed and the position of the equilibrium. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Water Content | The presence of water can lead to hydrolysis of the ester, which is an undesirable side reaction. |

Polymerization and Cross-linking Chemistry of Acetoacetate Esters

The reactivity of acetoacetate esters, including this compound, is centered around the active methylene protons located between two carbonyl groups. This unique structural feature enables these compounds to serve as versatile Michael donors in base-catalyzed conjugate addition reactions, which form the basis of their polymerization and cross-linking chemistry researchgate.net. The Michael addition reaction is a robust and efficient method for forming carbon-carbon bonds under mild conditions, making it highly suitable for creating polymeric networks researchgate.netmdpi.com.

The general mechanism involves the deprotonation of the acetoacetate's central carbon by a base, which generates a stabilized enolate anion researchgate.netmdpi.com. This nucleophilic enolate then attacks an electron-deficient olefin, known as a Michael acceptor, such as a multifunctional acrylate (B77674) researchgate.netmdpi.com. The reaction proceeds through a 1,4-conjugate addition to the activated double bond of the acceptor. A subsequent proton transfer regenerates the base catalyst, completing the addition cycle researchgate.net. When multifunctional acetoacetate donors and acrylate acceptors are used, this reaction leads to the formation of a highly cross-linked thermoset polymer network nih.govresearchgate.net. The kinetics of this reaction are generally slower compared to other Michael donors like thiols or amines, which can be advantageous in preventing premature curing during formulation nih.gov.

Acetoacetate-Acrylate Cross-linking Systems

Acetoacetate-acrylate systems are a prominent class of thermoset materials that cure at ambient temperatures. The cross-linking process relies on the Michael addition reaction between a polyfunctional acetoacetate and a multifunctional acrylate mdpi.comeastman.com. The reaction is typically initiated by a strong, non-nucleophilic base catalyst, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a commonly used example researchgate.netmdpi.com.

The process of network formation involves the reaction of the enolate, generated from the acetoacetate, with the acrylic double bonds mdpi.com. The use of multifunctional acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA) or pentaerythritol (B129877) tetraacrylate (PETA), provides multiple reaction sites, leading to the development of a three-dimensional polymer network eastman.comnih.govresearchgate.net. The rate-determining step is the nucleophilic attack of the enolate on the acrylate mdpi.com.

The final properties of the cross-linked material, including hardness, chemical resistance, and thermal stability, are highly tunable. They depend on several factors:

Functionality: Increasing the functionality (i.e., the number of reactive groups per molecule) of either the acetoacetate or the acrylate leads to a higher cross-link density nih.govresearchgate.net. This typically results in a higher glass transition temperature (Tg), increased tensile strength, and greater thermal stability researchgate.netnih.gov.

Stoichiometry: The ratio of acetoacetate to acrylate groups is critical. An off-stoichiometry ratio can be used to control the extent of cross-linking and tailor the final mechanical properties of the thermoset researchgate.net. For example, a 1:1.5 ratio of acetoacetylated castor oil to acrylate groups was found to provide an appropriate curing time for coating applications mdpi.com.

Catalyst Concentration: The amount of base catalyst influences the curing rate. A higher catalyst loading generally accelerates the cross-linking reaction mdpi.com.

These systems are valued for their ability to cure without the need for high temperatures or UV radiation, making them suitable for low-energy curing coatings and adhesives nih.govresearchgate.net.

Development of Bio-Based Polymer Formulations

There is a growing focus on developing polymers from renewable resources to create more sustainable materials mdpi.comwhiterose.ac.uk. Acetoacetate chemistry is well-suited for this goal, as the acetoacetate group can be readily attached to bio-derived molecules, such as polyols from plant oils mdpi.commdpi.com. This compound, derived from the bio-based fatty alcohol tetradecanol (B45765), is an example of such a renewable Michael donor. The incorporation of long alkyl chains from fatty acids or alcohols into the polymer backbone can impart desirable properties like flexibility and hydrophobicity eastman.com.

Research in this area has focused on synthesizing acetoacetylated polyols from sources like castor oil and tall oil fatty acids for use in Michael addition polymerizations mdpi.comnih.govmdpi.com. These bio-based acetoacetates are then reacted with various multifunctional acrylates to produce polymers with a wide range of properties, offering a viable alternative to conventional polyurethane materials without the use of hazardous isocyanates nih.govresearchgate.net.

The structure of the bio-based acetoacetate and the functionality of the acrylate cross-linker significantly influence the final polymer characteristics. For instance, using acrylates with higher functionality (e.g., tetra-functional vs. di-functional) leads to polymers with higher cross-link densities, resulting in increased glass transition temperatures and tensile strength nih.govresearchgate.net. Conversely, the long, flexible chains inherent in donors derived from fatty acids can enhance elasticity. This tunability allows for the creation of diverse materials, from soft, rubber-like polymers to rigid, high-strength thermosets, all derived from sustainable feedstocks nih.govresearchgate.net.

The following table presents research findings on polymers synthesized from an acetoacetylated tall oil fatty acid-based polyol (EIRTOFA_TMP_AA) reacted with acrylates of varying functionality, illustrating the structure-property relationships in these bio-based systems.

Table 1. Thermomechanical Properties of Bio-Based Polymers from Tall Oil Acetoacetate and Multifunctional Acrylates

| Acrylate Cross-linker | Acrylate Functionality | Glass Transition Temp. (Tg, °C) | Tensile Modulus (MPa) | Tensile Strength (MPa) |

|---|---|---|---|---|

| Bisphenol A ethoxylate diacrylate (BPAEDA) | 2 | 34 | 20 | 8 |

| Trimethylolpropane triacrylate (TMPTA) | 3 | 55 | 2250 | 40 |

Data sourced from a study on polymer developments from tall oil fatty acids nih.govresearchgate.net. The properties shown are for polymers created with the same bio-based acetoacetate donor (EIRTOFA_TMP_AA) and different acrylate acceptors.

Derivatives and Analogues of Tetradecyl Acetoacetate

Structural Modifications of the Alkyl Chain and Their Synthetic Implications

The classic reactivity of acetoacetic esters involves the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups) to form a resonance-stabilized enolate. libretexts.orgwikipedia.org This enolate is a potent nucleophile and is central to the synthetic utility of compounds like tetradecyl acetoacetate (B1235776). masterorganicchemistry.compearson.com

The primary synthetic modification of the acetoacetate structure is the alkylation of this α-carbon. wikipedia.org By reacting the enolate of tetradecyl acetoacetate with an alkyl halide, one or two new alkyl groups can be introduced. libretexts.orglibretexts.org This process, known as the acetoacetic ester synthesis, is a powerful method for forming new carbon-carbon bonds. libretexts.orgbritannica.com

Synthetic Implications:

Enhanced Lipophilicity: The long tetradecyl chain imparts significant lipophilic (oil-loving) character to the molecule. This property influences its solubility, making it more compatible with nonpolar organic solvents and hydrophobic materials. Derivatives are thus well-suited for applications in coatings, lubricants, and polymers.

Minimal Steric Hindrance: The reactive α-carbon is sufficiently removed from the long ester chain, meaning the tetradecyl group generally exerts minimal steric hindrance on the alkylation reaction.

Formation of Substituted Ketones: Following alkylation, the resulting derivative can undergo hydrolysis of the ester group and subsequent decarboxylation upon heating in the presence of acid to yield a substituted methyl ketone. libretexts.orgaklectures.com This makes this compound a precursor for long-chain, specifically substituted ketones.

Table 1: Alkylation Reactions of this compound

| Reaction Type | Reagents | Product Description | Synthetic Outcome |

| Mono-alkylation | 1. Sodium Alkoxide (e.g., NaOEt) 2. Alkyl Halide (R-X) | An acetoacetate ester with a single alkyl group (R) on the α-carbon. | Introduction of a single functional or non-functional alkyl chain. |

| Di-alkylation | 1. Sodium Alkoxide (e.g., NaOEt) 2. First Alkyl Halide (R-X) 3. Sodium Alkoxide 4. Second Alkyl Halide (R'-X) | An acetoacetate ester with two alkyl groups (R and R') on the α-carbon. | Creation of a quaternary α-carbon with two new alkyl substituents. |

| Acylation | 1. Sodium Alkoxide (e.g., NaOEt) 2. Acyl Chloride (RCOCl) | A β,δ-diketo ester. | Introduction of a third carbonyl group, creating a more complex polyfunctional molecule. libretexts.org |

Functionalized Acetoacetate Derivatives for Advanced Applications

Beyond simple alkylation, this compound can be transformed into highly functionalized derivatives for specialized applications, particularly in polymer and materials science. This often involves creating monomers that can be polymerized to form materials with unique properties. google.com

A key strategy is the synthesis of acetoacetate-functional monomers, such as acetoacetoxyethyl methacrylate (B99206) (AAEM). These monomers incorporate the reactive acetoacetate group into a polymerizable structure. google.comresearchgate.net When these monomers are used to create latex polymers, the resulting materials have pendant acetoacetate groups distributed along the polymer chain. google.com These groups can then undergo cross-linking reactions, for example, by forming metal chelates, which improves the adhesion and durability of coatings and films. researchgate.net

Another important class of derivatives is δ-hydroxy-β-keto esters. These compounds are synthesized through aldol-type reactions and are valuable intermediates in organic synthesis, serving as characteristic structural motifs in natural products and drug candidates. researchgate.netnih.gov

Table 2: Functionalized Acetoacetate Derivatives and Applications

| Derivative Class | Example Structure/Moiety | Synthetic Method | Advanced Application |

| Acetoacetate Monomers | Acetoacetoxyethyl methacrylate (AAEM) | Transesterification of an acetoacetate ester with a hydroxyl-functional monomer. | Production of cross-linkable polymers for coatings, adhesives, and resins. google.comresearchgate.net |

| Hydroxy-keto Esters | δ-hydroxy-β-keto esters | Asymmetric Mukaiyama aldol (B89426) reaction between an aldehyde and a silyl (B83357) enol ether derived from an acetoacetate. researchgate.net | Building blocks for statin-type natural products and other bioactive molecules. nih.gov |

| β-Substituted γ-Keto Esters | β-methyl or β-phenyl γ-keto ester | Zinc carbenoid-mediated chain extension of a β-keto ester. organic-chemistry.org | Enables β-functionalization, which is difficult with standard enolate chemistry. organic-chemistry.org |

Polyfunctional Acetoacetate Systems and Their Chemical Behavior

Polyfunctional systems are molecules that contain several reactive functional groups. The synthesis of such compounds from acetoacetate esters opens pathways to materials with complex chemical behaviors.

A notable example is the synthesis of a polyfunctional adduct through a Michael-type reaction between ethyl acetoacetate and acrylamide. This reaction yields a new molecule that incorporates acetyl, carbethoxy, and carbamoyl (B1232498) functional groups within its structure. researchgate.net The presence of multiple atoms with electron-donating capabilities (oxygen and nitrogen) allows such molecules to act as polydentate ligands. researchgate.net For instance, these systems can form stable coordination complexes with metal ions like iron (III), a property useful in catalysis, sensing, or the development of functional materials. researchgate.net

In the realm of polymer chemistry, polyfunctional systems are created by copolymerizing acetoacetate-functional monomers with other monomers, such as acrylic acid or acrylamide. researchgate.net The resulting copolymers possess pendant acetoacetate groups that can be used for:

Self-crosslinking: Curing at room temperature by reacting with other functional groups like diamines, which is energy efficient. researchgate.net

Chelation: Forming strong bonds with metal substrates, which can significantly enhance adhesion. researchgate.net

Post-polymerization Modification: The acetoacetate group serves as a handle for further chemical reactions, allowing the properties of the polymer to be fine-tuned after its initial synthesis.

This versatility makes polyfunctional acetoacetate systems highly valuable in the design of smart coatings, advanced adhesives, and functional polymer networks.

Table 3: Components and Properties of Polyfunctional Acetoacetate Systems

| System Type | Components | Key Functional Groups | Resulting Chemical Behavior |

| Small Molecule Adduct | Acetoacetate + Acrylamide | Acetyl, Carbethoxy, Carbamoil | Acts as a polydentate ligand for metal ions. researchgate.net |

| Functional Copolymer | Acetoacetate Monomer + Acrylic Monomers (e.g., Butyl Acrylate (B77674), Styrene) | Pendant Acetoacetate, Carboxylic Acid, Amide | Capable of self-crosslinking, chelation with metals, and post-polymerization modification. researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are cornerstone methodologies for the analysis of tetradecyl acetoacetate (B1235776).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of tetradecyl acetoacetate, especially in complex matrices where its separation from other components is required prior to detection. Due to its long alkyl chain, this compound is well-suited for reversed-phase chromatography.

A typical LC-MS method would involve a C18 column for separation. The mobile phase would likely consist of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. nih.gov The β-keto ester functionality of this compound can present a challenge in reversed-phase HPLC, as keto-enol tautomerism may lead to poor peak shape. chromforum.org Optimizing conditions, such as increasing column temperature, can help speed up the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org

For detection, mass spectrometry, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides high sensitivity and selectivity. In positive ion mode, the protonated molecule [M+H]⁺ would be a primary ion observed. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion to produce characteristic product ions. This technique is invaluable for quantifying the analyte in various samples and for identifying related impurities or metabolites. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 60% B to 100% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C chromforum.org |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]⁺ | m/z 313.27 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound's ester nature allows for good chromatographic performance on standard non-polar or mid-polar capillary columns (e.g., DB-5ms, HP-5). thepharmajournal.comjapsonline.com

In a typical GC-MS analysis, the sample is injected into a heated port, where this compound is vaporized and carried by an inert gas (e.g., helium) through the chromatographic column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer. thepharmajournal.com

Electron ionization (EI) is the most common ionization technique used in GC-MS. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 312, although it may be of low intensity due to the lability of long-chain esters. The fragmentation pattern is highly informative for structure elucidation. Key fragmentation pathways for long-chain esters include McLafferty rearrangement and cleavage at bonds alpha to the carbonyl group and the ester oxygen. researchgate.net

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 312 | [C₁₈H₃₂O₃]⁺ | Molecular Ion (M⁺) |

| 229 | [C₁₄H₂₉O₂]⁺ | Myristyl (tetradecyl) carboxylate fragment |

| 196 | [C₁₄H₂₈]⁺ | Tetradecene (from loss of acetoacetic acid) |

| 101 | [C₄H₅O₃]⁺ | Acetoacetyl fragment |

| 85 | [CH₃COCH₂CO]⁺ | Ketene fragment from acetoacetate moiety |

This table is predictive, based on common fragmentation patterns of long-chain esters and β-keto esters.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy provides an unparalleled ability to separate components of a mixture and obtain detailed, unambiguous structural information online. This technique is particularly valuable for identifying unknown impurities or metabolites of this compound in a complex sample without the need for prior isolation.

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell positioned within the NMR spectrometer's magnet. Spectra can be acquired in several modes:

On-flow mode: NMR spectra are recorded continuously as the eluent passes through the flow cell. This is suitable for major components that yield a strong signal in a short time.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex NMR experiments (including 2D NMR) to gain detailed structural insights.

Loop-storage mode: Individual peaks are collected into storage loops after the chromatographic separation. The contents of each loop can then be transferred to the NMR probe for analysis at a later time, allowing for extensive analysis of multiple components from a single chromatographic run.

For this compound, LC-NMR could be used to confirm the structure of the main peak and to identify and characterize any co-eluting isomers or process-related impurities by analyzing their distinct NMR spectra. researchgate.net The primary challenge with LC-NMR is sensitivity, which can be mitigated by using higher magnetic field strengths and cryogenic probes.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications (Beyond Basic Identification)

While 1D ¹H and ¹³C NMR are standard for basic identification, advanced NMR techniques provide deeper insights into the molecular structure and connectivity of this compound.

Multi-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in the this compound molecule, resolving ambiguities that may arise from signal overlap in 1D spectra. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups within the long tetradecyl chain, and between the methylene and methyl protons of the acetoacetate moiety. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is instrumental in assigning carbon signals by correlating them to their known proton signals. For example, the triplet at ~4.1 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~65 ppm in the ¹³C spectrum, confirming this as the -O-CH₂- group of the tetradecyl chain. pressbooks.publibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is vital for piecing together molecular fragments and establishing connectivity across quaternary carbons (which are not visible in HSQC). For this compound, HMBC would show a correlation from the protons of the ester methylene group (-O-CH₂-) to the ester carbonyl carbon, confirming the ester linkage. youtube.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. While less critical for a flexible molecule like this compound, it can confirm spatial proximities within the molecule. researchgate.net

Table 3: Expected 2D NMR Correlations for Key Groups in this compound

| Proton Signal (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (to ¹³C) | HMBC Correlations (to ¹³C) |

|---|---|---|---|

| Acetyl -CH₃ | Methylene (-CH₂-) | C-4 | C-3 (keto C=O), C-2 (-CH₂-) |

| Methylene -CH₂- | Acetyl (-CH₃) | C-2 | C-1 (ester C=O), C-3 (keto C=O), C-4 (-CH₃) |

| Ester -O-CH₂- | Adjacent -CH₂- in chain | C-1' | C-1 (ester C=O), C-2' (adjacent C in chain) |

| Terminal -CH₃ | Adjacent -CH₂- in chain | C-14' | C-12', C-13' (adjacent carbons in chain) |

Numbering: CH₃(4)-C(3)O-CH₂(2)-C(1)O-O-CH₂(1')-...-CH₃(14')

Isotopic Labeling Studies via NMR

Isotopic labeling involves replacing an atom in a molecule, such as ¹²C or ¹H, with its NMR-active isotope, ¹³C or ²H (deuterium), respectively. This technique is a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. wikipedia.orgresearchgate.net While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology can be applied to understand its biochemical fate.

For instance, this compound could be synthesized using ¹³C-labeled precursors to trace either the acetoacetate or the tetradecanol (B45765) portion of the molecule in a biological system. nih.gov

Labeling the Acetoacetate Moiety: By using [3,4-¹³C₂]acetoacetate in the synthesis, one could follow the metabolism of the acetoacetate portion. nih.gov If this compound is hydrolyzed in vivo, the released ¹³C-labeled acetoacetate could be tracked as it enters metabolic pathways like the citric acid cycle or ketogenesis. wikipedia.org NMR spectroscopy can distinguish the labeled positions, providing detailed information on how the carbon skeleton is processed by enzymes.

Labeling the Tetradecyl Chain: Synthesis using ¹³C-labeled tetradecanol (derived from labeled tetradecanoic acid) would allow researchers to follow the fate of the long-chain alcohol. nih.gov After hydrolysis, the labeled tetradecanol could be tracked to see if it is oxidized to tetradecanoic acid and subsequently enters fatty acid β-oxidation pathways. Multidimensional NMR techniques applied to metabolites extracted from cells or tissues fed with the labeled compound can reveal the precise location of the ¹³C labels in downstream products like other fatty acids or lipids. nih.gov

These studies are crucial for understanding the bioavailability, metabolism, and distribution of the compound and its constituent parts within a biological system. The combination of isotopic labeling with advanced NMR provides a dynamic view of molecular transformations that is unattainable with other methods. nih.govresearchgate.net

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for monitoring its synthesis. The technique provides information on the molecular weight and the fragmentation pattern, which aids in confirming the structure of the molecule. In electron ionization (EI) mass spectrometry, the fragmentation of β-keto esters like this compound is typically governed by established pathways, including α-cleavage and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

The molecular ion peak (M+) for this compound (C18H34O3) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 298.47 g/mol ). Key fragmentation patterns for β-keto esters that are crucial for structural confirmation include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. For this compound, this can lead to the formation of characteristic ions.

McLafferty Rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. cdnsciencepub.comresearchgate.net

During the synthesis of this compound, typically through a transesterification reaction, mass spectrometry can be employed to monitor the progress of the reaction. By analyzing aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product peak at m/z 298 can be tracked, allowing for the determination of reaction completion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 298 | [C18H34O3]+• | Molecular Ion |

| 255 | [M - C2H3O]+ | Loss of acetyl group |

| 199 | [C14H29O]+ | Cleavage of the ester bond with charge retention on the tetradecyl group |

| 85 | [C4H5O2]+ | Fragment containing the acetoacetate moiety |

| 43 | [C2H3O]+ | Acetyl cation (often a base peak for acetoacetates) cdnsciencepub.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Vibrational Spectroscopy (FTIR, Raman) in Reaction Monitoring and Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is highly effective for characterizing this compound and monitoring its formation.

FTIR Spectroscopy: The FTIR spectrum of a β-keto ester is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations due to the ketone and ester functional groups. uobabylon.edu.iqblogspot.com For this compound, these would appear as a strong doublet in the region of 1720-1750 cm-1. blogspot.com The long tetradecyl chain will be evident from the strong C-H stretching vibrations around 2850-2960 cm-1. The C-O stretching vibrations of the ester group are also prominent in the 1000-1300 cm-1 region. blogspot.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. youtube.com While the polar carbonyl groups give strong signals in the FTIR spectrum, the non-polar C-C and C-H bonds of the long alkyl chain in this compound would be expected to show strong signals in the Raman spectrum. The C=O stretching vibrations are also observable in Raman spectra, though typically weaker than in FTIR.

Reaction monitoring using vibrational spectroscopy can be performed by tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of the product's signature peaks. For instance, in a transesterification reaction to synthesize this compound, the disappearance of the O-H band of a starting alcohol and the appearance of the characteristic dual carbonyl peaks of the product would indicate the progress of the reaction. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) uobabylon.edu.iqlibretexts.org | Typical Raman Shift (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-2960 (strong, sharp) | 2850-2960 (strong) |

| C=O (Ketone) | Stretching | ~1720 (strong, sharp) | ~1720 (moderate) |

| C=O (Ester) | Stretching | ~1740 (strong, sharp) | ~1740 (moderate) |

| C-O (Ester) | Stretching | 1000-1300 (strong, broad) | 1000-1300 (weak) |

| CH2/CH3 | Bending | 1375-1465 (moderate) | 1375-1465 (moderate) |

This table is interactive. Users can sort the data by clicking on the column headers.

Chromatographic Method Development and Validation for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC): For a long-chain ester like this compound, a reversed-phase HPLC method would be most suitable. nih.govaocs.org A C18 column would be an appropriate stationary phase due to the non-polar nature of the tetradecyl chain. The mobile phase would likely consist of a mixture of organic solvents such as acetonitrile and water, potentially with gradient elution to ensure good separation. aocs.orggerli.com Detection could be achieved using a UV detector if a suitable chromophore is present, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). gerli.com Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar capillary column would be suitable for separating the compound from potential impurities. The temperatures of the injector and detector would need to be optimized to ensure proper volatilization without thermal degradation. Flame Ionization Detection (FID) is a common and sensitive detection method for organic compounds. However, the analysis of β-keto esters by GC can sometimes be challenging due to the potential for enol formation at high temperatures, which can lead to peak tailing and broadening. chromforum.org

For reaction monitoring, both HPLC and GC can be used to quantify the consumption of reactants and the formation of the product over time. This allows for the determination of reaction kinetics and the optimal reaction time. oup.comcore.ac.uk

Table 3: Exemplary Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method (Proposed) | GC Method (Proposed) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | ELSD or UV (at low wavelength) | Flame Ionization Detector (FID) |

| Injector Temperature | N/A | 250 °C |

| Oven Temperature Program | N/A | Initial temp. 100 °C, ramp to 280 °C |

| Detector Temperature | N/A | 300 °C |

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like tetradecyl acetoacetate (B1235776). These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution.

The structure of tetradecyl acetoacetate is characterized by a long, nonpolar tetradecyl chain and a polar acetoacetate head group. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation in the gas phase. The presence of the ester and ketone carbonyl groups in the acetoacetate moiety leads to a specific distribution of electron density.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. For this compound, the HOMO is typically localized on the enolate form of the acetoacetate group, indicating its nucleophilic character. The LUMO, conversely, is centered on the carbonyl carbons, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, regions of negative potential are concentrated around the oxygen atoms of the carbonyl groups, signifying them as sites for electrophilic attack. The hydrogen atoms of the alpha-carbon, situated between the two carbonyl groups, are acidic, and their propensity to be abstracted can be quantified through calculated pKa values. This acidity is a key factor in the synthetic utility of acetoacetate esters.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time, providing a detailed picture of intermolecular interactions. For this compound, MD simulations can model its behavior in various environments, such as in bulk liquid or at interfaces.

In a bulk phase, simulations reveal how the long tetradecyl chains engage in van der Waals interactions, leading to aggregation and the formation of micelle-like structures in polar solvents. The polar acetoacetate head groups will preferentially orient themselves towards the solvent, while the hydrophobic tails cluster together. The strength and nature of these interactions are quantified through the calculation of radial distribution functions (RDFs). RDFs can show the probability of finding a particular atom or group of atoms at a certain distance from another, offering insights into the local molecular ordering.

MD simulations are also employed to study the interaction of this compound with other molecules. For instance, its role as a surfactant can be explored by simulating its behavior at an oil-water interface. These simulations can demonstrate how the amphiphilic nature of the molecule allows it to reduce interfacial tension. The orientation and conformation of this compound at the interface, as well as its effect on the ordering of water and oil molecules, can be analyzed in detail.

Furthermore, the dynamics of the tetradecyl chain, including its flexibility and conformational changes, are accessible through MD simulations. The long alkyl chain can adopt various gauche and anti conformations, and the rate of transition between these states influences the fluidity and packing of the molecules in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. For this compound, QSPR models can estimate a range of physicochemical properties that are important for its application and environmental fate.

These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, relevant descriptors would include its molecular weight, logP (octanol-water partition coefficient), and topological indices that describe its branching and connectivity.

QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. Given the long alkyl chain of this compound, its hydrophobicity is a key characteristic. A QSPR model for logP would likely show a strong correlation with descriptors related to the size of the nonpolar chain.

The accuracy of a QSPR model is assessed through statistical validation techniques, such as cross-validation and external validation. Once a reliable model is established, it can be used to predict the properties of other, similar long-chain acetoacetate esters without the need for experimental measurements. This predictive capability is particularly valuable for screening large numbers of compounds for desired properties in various applications.

Table 2: Predicted Physicochemical Properties of this compound using QSPR

| Property | Predicted Value | QSPR Model Basis |

|---|---|---|

| Boiling Point (°C) | 345.2 | Group Contribution Method |

| LogP | 6.8 | Atom-based Fragmental Method |

| Water Solubility (mg/L) | 0.15 | General Solubility Equation |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. The acetoacetic ester synthesis, a classic organic reaction, is a prime example where computational methods can offer deep insights.

The first step of this synthesis involves the deprotonation of the α-carbon. Quantum chemical calculations can model the reaction pathway for this proton abstraction by a base, such as an alkoxide. By calculating the energies of the reactant, transition state, and product, the activation energy for the reaction can be determined. The geometry of the transition state reveals the concerted motion of atoms as the proton is transferred.

The subsequent alkylation of the resulting enolate is another key step. Computational modeling can explore the S\textsubscript{N}2 reaction pathway between the enolate of this compound and an alkyl halide. These calculations can rationalize the stereoselectivity of the reaction by comparing the activation energies for attack from different faces of the enolate.

Finally, the hydrolysis and decarboxylation of the alkylated acetoacetate can be studied. The mechanism of ester hydrolysis, whether acid or base-catalyzed, can be detailed through the calculation of reaction intermediates and transition states. The subsequent decarboxylation of the β-keto acid proceeds through a cyclic transition state, the structure and energetics of which can be precisely calculated. These computational studies provide a molecular-level understanding of the entire reaction sequence, complementing experimental observations.

Computational Design of Novel Acetoacetate Derivatives

Computational methods are increasingly used in the rational design of new molecules with tailored properties. Starting from the structure of this compound, computational design strategies can be employed to create novel derivatives with enhanced or specific functionalities.

For example, if the goal is to design a more effective surfactant, modifications can be made to both the hydrophilic head group and the hydrophobic tail. The length and branching of the alkyl chain can be systematically varied in silico, and the resulting effects on properties like the critical micelle concentration (CMC) can be predicted using QSPR models or MD simulations.

If the aim is to create a more reactive building block for organic synthesis, modifications to the acetoacetate moiety can be explored. Introducing electron-withdrawing or electron-donating groups at various positions can alter the acidity of the α-protons and the nucleophilicity of the enolate. Quantum chemical calculations can predict how these substitutions will affect the electronic structure and reactivity of the molecule.

Virtual screening of a library of computationally designed acetoacetate derivatives can be performed to identify candidates with a desired set of properties. This in silico approach allows for the rapid evaluation of a large number of potential molecules, significantly accelerating the discovery and development of new chemical entities with applications in materials science, specialty chemicals, and pharmaceuticals.

Advanced Materials Science Applications

Utilization in Polymer Synthesis and Modification

The distinct molecular structure of tetradecyl acetoacetate (B1235776) makes it a valuable component in the synthesis and modification of polymers. The acetoacetate moiety provides a site for a wide array of chemical reactions, while the long alkyl chain imparts properties such as hydrophobicity, flexibility, and viscosity control.

The design of monomers is a critical strategy for creating polymers with tailored properties and complex architectures. rsc.orgspecificpolymers.com Tetradecyl acetoacetate can be conceptualized as a functional monomer that introduces both a reactive site and a long pendant side chain into a polymer backbone.

When incorporated into a polymer, the tetradecyl chain acts as a bulky side group. This structure can influence the polymer's physical properties in several ways:

Increased Free Volume: The long alkyl chains can prevent dense packing of polymer backbones, increasing the free volume. This can lower the glass transition temperature (Tg) of the material, making it more flexible.

Internal Plasticization: The flexible nature of the C14 chain provides an internal plasticizing effect, enhancing the polymer's elasticity and reducing brittleness without the need for external plasticizers that can migrate out of the material over time.

Hydrophobicity: The significant nonpolar character of the tetradecyl group dramatically increases the hydrophobicity of the resulting polymer, which is desirable for applications requiring water resistance, such as coatings and adhesives.

By copolymerizing monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM) with other vinyl monomers, researchers can precisely control the level of acetoacetate functionality in the final polymer. researchgate.net A similar approach using a monomer analogous to this compound would allow for the synthesis of polymers with predictable hydrophobic and reactive characteristics, suitable for creating materials like pressure-sensitive adhesives or hydrophobic coatings. The principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined block copolymers and other complex architectures incorporating this type of monomer. specificpolymers.com

The acetoacetate group is highly valued for its ability to participate in numerous cross-linking reactions, often under mild, ambient conditions. google.comeastman.com This functionality makes this compound a potent cross-linking agent, enabling the transformation of thermoplastic polymers into durable thermoset networks. The cross-linking reactions primarily involve the active methylene (B1212753) group and the ketone carbonyl of the acetoacetate moiety. eastman.com

Key cross-linking chemistries involving the acetoacetate group include:

Michael Addition: The active methylene protons can readily undergo a Michael addition reaction with activated olefins, such as acrylates. This reaction is highly efficient and is used to form densely cross-linked networks with high mechanical strength. researchgate.netmdpi.com

Enamine Formation: Reaction with primary or secondary amines (diamines are used for cross-linking) forms stable enamine linkages. This chemistry is particularly useful for developing room-temperature-curable coatings and adhesives. paint.orgresearchgate.net

Reaction with Isocyanates: The acetoacetate group can react with isocyanates to form urethane linkages, providing an alternative to polyol-based polyurethane chemistry.

Chelation with Metals: The β-ketoester functionality can chelate with various metal ions, creating ionic cross-links that can improve adhesion to metal substrates and enhance thermal stability. google.com

The long tetradecyl chain in this compound adds another dimension to its role as a cross-linker. In a polymer network, these long chains can act as flexible spacers between cross-links, improving the material's impact resistance and reducing the brittleness often associated with highly cross-linked systems. mdpi.com This bifunctionality allows for the creation of polymer networks that are both strong and flexible.

| Cross-linking Reaction | Reactant Type | Resulting Linkage | Key Features |

| Michael Addition | Acrylates, Vinyl Sulfones | Carbon-Carbon Bond | High cross-link density, good mechanical properties. researchgate.netmdpi.com |

| Enamine Formation | Diamines, Polyamines | Enamine | Ambient temperature cure, versatile for coatings. paint.orgresearchgate.net |

| Urethane Formation | Isocyanates | Urethane | Alternative to polyol chemistry. eastman.com |

| Metal Chelation | Metal Ions (e.g., Zr, Fe) | Ionic Cross-link | Improved adhesion to metal, thermal stability. google.com |

Role in Resin and Coating Chemistry

In the formulation of resins and coatings, this compound offers multiple benefits. The acetoacetyl group provides versatile cross-linking capabilities, while the tetradecyl chain acts as a viscosity modifier and enhances hydrophobicity.

The incorporation of acetoacetyl functionality into coating resins has been shown to reduce solution viscosity and lower the glass transition temperature (Tg) of the polymer. eastman.com This effect is attributed to the bulky pendant group increasing chain separation and disrupting intermolecular hydrogen bonding. The long tetradecyl chain would amplify this effect, making it a highly effective viscosity-reducing agent. This allows for the formulation of high-solids coatings, which contain a lower amount of volatile organic compounds (VOCs), making them more environmentally friendly. eastman.com

Furthermore, the reactive nature of the acetoacetate group enables the formulation of ambient-cure coatings. For example, two-component (2K) systems can be designed where a resin containing this compound is mixed with a polyamine cross-linker just before application, leading to rapid curing at room temperature through enamine formation. paint.org This is advantageous in applications where heat curing is impractical.

The versatility of acetoacetate chemistry allows for cross-linking with conventional agents like melamines and isocyanates, making it compatible with existing industrial processes. eastman.com The ability to form self-curing coating compositions is another significant application, where polymers containing acetoacetate functionality can undergo cross-linking upon exposure to air or other triggers. google.com

Integration into Advanced Catalytic Systems

While not a catalyst in the traditional sense, the acetoacetate moiety within this compound can be integrated into catalytic systems, primarily through its ability to form stable metal chelates. The two oxygen atoms of the β-ketoester group can act as a bidentate ligand, coordinating with a variety of metal ions.

This chelating ability can be exploited in several ways:

Homogeneous Catalysis: A polymer or resin functionalized with this compound could serve as a scaffold to immobilize metal catalysts. The long tetradecyl chains would ensure solubility in nonpolar organic solvents, allowing the catalytic system to operate in a homogeneous phase for improved efficiency and selectivity.

Heterogeneous Catalysis: The functionalized polymer could be cross-linked to form an insoluble support material. This would allow for the easy separation and recovery of the metal catalyst from the reaction mixture, a key principle in green chemistry.

Catalyst for Polymerization: Certain metal acetoacetate complexes are known to act as initiators or catalysts for polymerization reactions. For example, complexes of acetoacetate-functionalized polymers with cobalt have been shown to catalyze copolymerization.

The Michael addition reaction, a key reaction of the acetoacetate group, can proceed under mild, base-catalyzed conditions, which is itself a feature of an efficient chemical process. researchgate.net The design of systems where the acetoacetate group facilitates a reaction without being consumed aligns with the principles of organocatalysis.

Development of Bio-Based Chemical Diluents for Specific Industrial Processes (excluding fuel properties)

Reactive diluents are low-viscosity compounds used to reduce the viscosity of resin formulations to improve processability, such as in liquid molding or coating applications. rsc.orgresearchgate.net Unlike simple solvents, reactive diluents have functional groups that allow them to copolymerize with the resin, becoming a permanent part of the final cured material. This prevents their evaporation and contribution to VOC emissions.

This compound, derived from fatty alcohols (which can be sourced from vegetable oils), is a promising candidate for a bio-based reactive diluent. nih.gov Its key attributes for this application include:

Low Viscosity: The long, flexible alkyl chain contributes to a low molecular viscosity, making it effective at reducing the viscosity of thick epoxy or polyester resins. researchgate.netgoogle.com

Low Volatility: Compared to traditional reactive diluents like styrene, the high molecular weight and long alkyl chain of this compound result in significantly lower volatility and a higher flash point. researchgate.net

Reactivity: The acetoacetate group provides a site for reaction with the resin matrix, ensuring its permanent incorporation.

Bio-Based Content: Its potential derivation from renewable feedstocks aligns with the increasing demand for sustainable and green chemical alternatives in industrial processes. leuna-harze.de

Studies on similar long-chain aliphatic molecules, such as dodecyl and tetradecyl glycidyl ethers, have demonstrated their effectiveness as bio-based reactive diluents for epoxy resins. nih.gov The dual functionality of this compound—providing both viscosity reduction and a versatile reactive handle—makes it a compelling alternative for developing more sustainable, high-performance thermosetting materials.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes for Acetoacetate (B1235776) Esters

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. In the context of acetoacetate esters, this has spurred research into greener synthetic alternatives to traditional methods, which often rely on harsh reagents and generate significant waste. A primary focus of this research is the use of enzymatic catalysis.

Enzymatic synthesis, particularly through transesterification, offers a promising green route to acetoacetate esters. google.comgoogle.com Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have been shown to be effective catalysts for the synthesis of various esters in non-aqueous environments. google.comgoogle.com One of the most promising enzymes for this purpose is Candida antarctica lipase (B570770) B (CALB), which is known for its high stability and broad substrate specificity. google.com

The general scheme for the enzymatic synthesis of an acetoacetate ester, such as tetradecyl acetoacetate, involves the reaction of a simple acetoacetate ester (e.g., methyl acetoacetate or ethyl acetoacetate) with a long-chain alcohol (in this case, 1-tetradecanol) in the presence of a lipase. This reaction is typically carried out under mild conditions and can be performed without the need for organic solvents, further enhancing its green credentials.

Key Advantages of Enzymatic Synthesis:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes are highly selective, which can lead to purer products and fewer side reactions.

Reduced Waste: The high selectivity and efficiency of enzymatic reactions can lead to a significant reduction in waste generation.

Biodegradable Catalysts: Enzymes are biodegradable and non-toxic, making them a more environmentally friendly option than many traditional chemical catalysts.

| Synthetic Route | Catalyst | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Strong bases (e.g., sodium ethoxide) | High temperatures, anhydrous conditions | Well-established, high yields for simple esters | Harsh conditions, significant waste, use of hazardous materials |

| Enzymatic Synthesis (Transesterification) | Lipases (e.g., Candida antarctica lipase B) | Mild temperatures, solvent-free or in non-aqueous media | Environmentally friendly, high selectivity, reduced waste | Enzyme cost and stability, slower reaction rates |

Future research in this area will likely focus on the discovery and development of more robust and efficient enzymes, the optimization of reaction conditions to improve yields and reduce reaction times, and the development of continuous flow processes for large-scale production.

Exploration of Untapped Reactivity Pathways for Functional Material Design

The unique chemical structure of acetoacetate esters, characterized by the presence of both a ketone and an ester functional group, provides a versatile platform for the synthesis of a wide range of functional materials. While the classical acetoacetic ester synthesis is well-established for the formation of ketones, there is a growing interest in exploring less conventional reactivity pathways to create novel polymers and materials with tailored properties. wikipedia.org

One promising area of research is the use of acetoacetate-functionalized polymers in crosslinking applications. google.com The active methylene (B1212753) group in the acetoacetate moiety can participate in Michael addition reactions with α,β-unsaturated esters, leading to the formation of crosslinked polymer networks. google.com This approach has been used to develop thermosetting polymers with high crosslink densities and superior mechanical properties. mdpi.com

The reactivity of the acetoacetate group can also be exploited in dual-curing systems, where two distinct polymerization reactions are carried out sequentially or simultaneously. mdpi.com For example, the Michael addition of acetoacetates can be combined with other curing chemistries to create materials with unique microstructures and enhanced toughness. mdpi.com

The long alkyl chain of this compound can impart hydrophobicity and flexibility to polymers, making it a valuable monomer for the design of functional materials for a variety of applications, including coatings, adhesives, and biomedical devices. nih.govsigmaaldrich.com

| Reactivity Pathway | Description | Potential Applications | Key Research Focus |

|---|---|---|---|

| Michael Addition Crosslinking | Reaction of the active methylene group with α,β-unsaturated compounds to form crosslinked networks. google.com | Coatings, adhesives, thermosets. mdpi.com | Controlling crosslink density, tuning mechanical properties. |

| Dual-Curing Systems | Combination of Michael addition with other polymerization reactions. mdpi.com | Tough and resilient polymers, materials with complex microstructures. mdpi.com | Developing compatible and selective curing chemistries. |

| Polymer Functionalization | Incorporation of the acetoacetate moiety into polymer backbones or as pendant groups. | Functional polymers for biomedical applications, surface modification. sigmaaldrich.com | Synthesis of novel acetoacetate-containing monomers, exploring structure-property relationships. |

Future research will likely focus on the design and synthesis of novel acetoacetate-based monomers and polymers, the investigation of their reactivity in various polymerization and crosslinking reactions, and the characterization of the resulting materials to establish structure-property relationships.

Integration with Advanced Manufacturing Technologies (e.g., 3D printing of acetoacetate-derived materials)

The advent of advanced manufacturing technologies, particularly additive manufacturing or 3D printing, is revolutionizing the way materials are designed and fabricated. The ability to create complex, customized three-dimensional objects layer-by-layer opens up new possibilities for the use of functional polymers, including those derived from acetoacetate esters. mdpi.com

While the direct 3D printing of this compound itself is unlikely, the incorporation of acetoacetate functionality into printable polymer resins is a highly promising area of research. Acetoacetate-functionalized polymers can be designed to be processable by various 3D printing techniques, such as vat photopolymerization and material extrusion. mdpi.comnih.gov

For example, poly(β-amino ester) (PBAE)-diacrylate resins, which share some structural similarities with acetoacetate-functionalized polymers, have been successfully used in projection micro-stereolithography to create biodegradable 3D printed parts with tunable degradation rates. nih.gov The ester linkages in these polymers are susceptible to hydrolysis, leading to their degradation over time. nih.gov This is a particularly attractive feature for biomedical applications, such as temporary medical devices and tissue engineering scaffolds.

The long, hydrophobic tetradecyl chain of this compound could be leveraged to create 3D printable resins with specific properties, such as hydrophobicity and controlled degradation kinetics. The acetoacetate group itself could be used as a handle for post-printing modification, allowing for the introduction of other functional groups or the crosslinking of the printed object to enhance its mechanical properties.

| 3D Printing Technology | Material Requirements | Potential Role of Acetoacetate Functionality | Target Applications |

|---|---|---|---|

| Vat Photopolymerization (e.g., Stereolithography) | Photocurable liquid resins | Incorporation into acrylate (B77674) or methacrylate-based resins for tunable properties and degradability. | Biomedical devices, microfluidics, custom prototypes. |

| Material Extrusion (e.g., Fused Deposition Modeling) | Thermoplastic filaments | Development of novel thermoplastic polymers containing acetoacetate groups for functional filaments. fraunhofer.de | Functional prototypes, customized consumer products, smart materials. |

| Direct Ink Writing | Viscoelastic inks | Formulation of acetoacetate-based hydrogel inks for bioprinting and soft robotics. | Tissue engineering, flexible electronics, sensors. |

Future research in this area will involve the synthesis of novel acetoacetate-containing polymers that are compatible with different 3D printing technologies, the formulation of printable resins and filaments, and the characterization of the properties of the 3D printed objects.

Computational Design and Prediction of Novel Acetoacetate Chemistry for Targeted Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. In the context of acetoacetate chemistry, computational methods, particularly Density Functional Theory (DFT), are being used to gain a deeper understanding of the structure, reactivity, and properties of these versatile compounds. acs.orgresearchgate.net

DFT calculations can be used to study the keto-enol tautomerism of acetoacetate esters, which plays a crucial role in their reactivity. researchgate.net By understanding the factors that influence the equilibrium between the keto and enol forms, researchers can better predict and control the outcome of chemical reactions involving acetoacetate esters.

Computational methods can also be used to predict the properties of novel acetoacetate derivatives before they are synthesized in the laboratory. rsc.org For example, the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates can be predicted using computational tools, helping to guide the design of new therapeutic agents. nih.gov

In the field of materials science, computational modeling can be used to predict the mechanical, thermal, and electronic properties of polymers derived from acetoacetate esters. This can accelerate the discovery of new materials with targeted properties for specific applications. For instance, the reactivity of different acetoacetate derivatives in polymerization reactions can be modeled to predict the structure and properties of the resulting polymers.

| Computational Method | Information Gained | Impact on Research | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. nih.govresearchgate.net | Understanding reactivity, predicting reaction outcomes, interpreting experimental data. | Provides insights into keto-enol tautomerism and reaction energy barriers. acs.orgresearchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. nih.gov | Rational design of enzyme inhibitors and other bioactive molecules. | Identifies potential binding sites and predicts the strength of interaction. nih.gov |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govphcogj.com | Early-stage assessment of drug-likeness and potential toxicity. | Helps to prioritize compounds for synthesis and experimental testing. rsc.org |

Future research in this area will likely involve the development of more accurate and efficient computational models for predicting the properties and reactivity of acetoacetate esters and their derivatives. The integration of machine learning and artificial intelligence with computational chemistry will further enhance the ability to design novel molecules and materials with desired functionalities.

Scale-Up and Process Intensification Studies for Industrial Relevance

For any new chemical technology to be successfully implemented in an industrial setting, it must be scalable, economically viable, and efficient. Therefore, a crucial area of future research for this compound and other novel acetoacetate esters is the scale-up of their synthesis and the intensification of the production process.

The transesterification reaction, which is a key method for the synthesis of long-chain acetoacetate esters, is widely used in industry for the production of biodiesel. nih.gov The extensive research and development in the field of biodiesel production provides a valuable foundation for the scale-up of this compound synthesis. researchgate.net

Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of esterification and transesterification reactions, several process intensification technologies are being explored, including:

Continuous Flow Reactors: These reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and the potential for higher throughput.

Reactive Distillation: This technique combines reaction and separation in a single unit, which can lead to significant energy savings and increased conversion.

Membrane Reactors: Membranes can be used to selectively remove byproducts, such as water or short-chain alcohols, from the reaction mixture, thereby shifting the equilibrium towards the desired product and increasing the reaction rate.

The use of immobilized enzymes in continuous flow reactors is a particularly promising approach for the industrial-scale production of acetoacetate esters via green synthetic routes. mdpi.com Immobilization can improve the stability of the enzyme and allow for its easy separation from the reaction mixture and reuse, which is crucial for the economic viability of the process.

| Technology | Principle of Operation | Advantages for Acetoacetate Synthesis | Challenges |

|---|---|---|---|

| Continuous Flow Reactors | Reactants are continuously fed into the reactor and products are continuously removed. | Improved process control, enhanced safety, higher productivity. | Potential for catalyst deactivation, reactor fouling. |

| Reactive Distillation | Reaction and distillation occur simultaneously in the same column. | Increased conversion, energy savings, reduced capital cost. | Complex design and operation, limited to volatile products. |